molecular formula C11H10O5 B2516477 3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic acid methyl ester CAS No. 54011-33-5

3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic acid methyl ester

Cat. No.: B2516477
CAS No.: 54011-33-5
M. Wt: 222.196
InChI Key: QYNFBQXZTZKAEB-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of 3-benzodioxol-5-yl-3-oxo-propionic acid methyl ester represents a sophisticated organic framework characterized by the fusion of aromatic and aliphatic structural domains. The compound's systematic International Union of Pure and Applied Chemistry nomenclature is methyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate, which accurately reflects its complex structural composition. The molecule features a benzodioxole moiety as its primary aromatic component, which consists of a benzene ring fused to a five-membered dioxole ring containing two oxygen atoms in a 1,3-relationship. This heterocyclic system creates a distinctive methylenedioxy bridge that significantly influences the electronic properties of the aromatic ring.

The aliphatic portion of the molecule comprises a three-carbon chain featuring both ketone and ester functionalities, establishing it as a β-keto ester derivative. The ketone group is directly attached to the aromatic ring at the 5-position of the benzodioxole system, while the ester functionality terminates the carbon chain as a methyl ester. This structural arrangement creates multiple sites for potential chemical reactivity and contributes to the compound's versatile synthetic utility. The molecular connectivity follows the pattern where the carbonyl carbon of the ketone group forms a direct bond with the aromatic carbon at position 5 of the benzodioxole ring system.

Table 1: Fundamental Molecular Properties

Property Value Reference
Molecular Formula C11H10O5
Molecular Weight 222.196 Da
Monoisotopic Mass 222.052823 Da
Chemical Abstracts Service Number 54011-33-5
MDL Number MFCD03424791
SMILES Notation O=C(OC)CC(C1=CC=C(OCO2)C2=C1)=O
InChI Key QYNFBQXZTZKAEB-UHFFFAOYSA-N

The three-dimensional molecular architecture reveals specific geometric constraints imposed by the methylenedioxy bridge, which locks the two oxygen atoms in a fixed spatial relationship. This structural feature creates a rigid planar aromatic system with reduced rotational freedom compared to simple methoxy-substituted benzene derivatives. The β-keto ester chain extends from this planar aromatic core, introducing conformational flexibility in the aliphatic region while maintaining specific angular relationships dictated by the sp2 hybridization of the ketone carbon.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of 3-benzodioxol-5-yl-3-oxo-propionic acid methyl ester and related structural analogs provide crucial insights into the solid-state organization and intermolecular interactions governing crystal packing arrangements. The compound crystallizes as a solid material under standard conditions, exhibiting characteristic crystal morphology that reflects the underlying molecular symmetry and intermolecular forces. Analysis of related benzodioxole derivatives reveals that these compounds typically adopt monoclinic crystal systems, which accommodate the asymmetric nature of the substituted aromatic ring and the extended aliphatic chain.

The molecular conformation in the crystalline state demonstrates specific angular relationships between the aromatic benzodioxole system and the β-keto ester chain. Crystallographic studies of structurally similar compounds indicate that the dihedral angle between the mean plane of the aromatic ring and the plane containing the ketone carbonyl group typically ranges from 13.5° to 49.4°, depending on crystal packing forces and intermolecular interactions. This conformational variability reflects the inherent flexibility of the carbon-carbon bond connecting the aromatic ring to the ketone functionality, allowing the molecule to adopt different conformations in response to crystal packing requirements.

Table 2: Crystallographic Parameters for Related Benzodioxole Derivatives

Parameter Value Range Crystal System Reference
Dihedral Angle (aromatic-ketone) 13.5° - 49.4° Monoclinic
Crystal Density 1.420 Mg m⁻³ Monoclinic
Space Group P21/c Monoclinic
Unit Cell Volume 1887.7(2) ų Monoclinic
Molecules per Unit Cell 4 Monoclinic

Intermolecular interactions in the crystal structure are dominated by weak hydrogen bonding interactions, particularly carbon-hydrogen to oxygen contacts that facilitate the formation of extended hydrogen-bonded networks. These interactions typically involve the methyl ester oxygen atoms as hydrogen bond acceptors and aromatic or aliphatic carbon-hydrogen groups as donors. The methylenedioxy oxygen atoms also participate in weak intermolecular interactions, contributing to the overall crystal stability through a network of cooperative hydrogen bonds.

The crystal packing efficiency, as measured by packing coefficients, indicates dense molecular arrangements with calculated values reaching 76.4% for related structures. This high packing density reflects the ability of the benzodioxole system to engage in effective intermolecular contacts while accommodating the steric requirements of the β-keto ester substituent. The resulting crystal morphology typically exhibits block-shaped or needle-like habits, depending on the specific crystallization conditions and solvent environment.

Comparative Electronic Structure Modeling using Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and conformational preferences of 3-benzodioxol-5-yl-3-oxo-propionic acid methyl ester in the gas phase, revealing fundamental molecular properties that complement experimental crystallographic observations. Computational studies of related benzodioxole derivatives demonstrate that these molecules preferentially adopt nearly planar conformations when isolated from crystal packing forces. The optimized gas-phase geometry exhibits a dihedral angle of approximately 5.2° between the mean planes of the aromatic ring and the β-keto ester functionality, indicating minimal steric repulsion between these structural domains.

The electronic structure calculations reveal significant delocalization of π-electron density across the aromatic benzodioxole system, with notable contributions from the methylenedioxy oxygen atoms to the overall electronic distribution. The presence of the electron-donating methylenedioxy group activates the aromatic ring toward electrophilic substitution while simultaneously stabilizing the adjacent ketone functionality through resonance interactions. Natural bond orbital analysis indicates substantial orbital overlap between the aromatic π-system and the carbonyl π-orbitals, facilitating extended conjugation that influences both electronic spectra and chemical reactivity.

Table 3: Calculated Electronic Properties

Property Calculated Value Method Reference
Gas-phase Dihedral Angle 5.2° DFT
Torsion Angle (C3-N1-C6-C11) -4.7° DFT
Molecular Planarity Nearly planar DFT
π-electron Delocalization Extended conjugation NBO Analysis

The molecular orbital distribution reveals that the highest occupied molecular orbital primarily involves π-electron density localized on the aromatic ring system with significant contributions from the methylenedioxy oxygen lone pairs. The lowest unoccupied molecular orbital exhibits substantial amplitude on the ketone carbonyl carbon and oxygen atoms, indicating that this site represents the primary electrophilic center for nucleophilic attack reactions. The calculated frontier orbital energy gap provides quantitative estimates of molecular stability and reactivity, with values consistent with moderately reactive aromatic ketone systems.

Comparative analysis between gas-phase optimized geometries and experimental crystal structures reveals the influence of intermolecular forces on molecular conformation. While isolated molecules prefer nearly planar arrangements to maximize conjugative stabilization, crystal packing forces induce significant deviations from planarity, with observed dihedral angles ranging from 13.5° to 49.4° in different crystal polymorphs. This conformational flexibility reflects the relatively low energy barrier for rotation around the aromatic-ketone bond, allowing the molecule to adapt to varying environmental constraints while maintaining electronic stability.

Tautomeric Behavior and Reactive Sites

The β-keto ester functionality of 3-benzodioxol-5-yl-3-oxo-propionic acid methyl ester exhibits characteristic tautomeric behavior that significantly influences its chemical properties and reactivity patterns. Spectroscopic evidence demonstrates that the compound exists as an equilibrium mixture of keto and enol tautomers, with the relative populations dependent on solvent polarity, temperature, and intermolecular interactions. Nuclear magnetic resonance studies reveal that the keto-enol tautomeric ratio can be quantitatively determined through integration of characteristic proton signals, particularly the α-methylene protons adjacent to the carbonyl groups.

The keto tautomer represents the predominant form under most conditions, featuring distinct carbonyl stretching frequencies in infrared spectroscopy at approximately 1740 cm⁻¹ for the ester carbonyl and 1680 cm⁻¹ for the ketone carbonyl. The enol tautomer, while less abundant, exhibits characteristic hydroxyl stretching around 3200-3400 cm⁻¹ and modified carbonyl frequencies reflecting the altered electronic environment. Solvent effects play a crucial role in tautomeric equilibrium, with polar protic solvents generally favoring the keto form through hydrogen bonding stabilization of the carbonyl oxygen atoms.

Table 4: Tautomeric Forms and Spectroscopic Characteristics

Tautomeric Form IR Frequency (cm⁻¹) NMR Chemical Shift Relative Abundance
Keto (Ester C=O) 1740 δ 3.6 (OCH₃) Major
Keto (Ketone C=O) 1680 δ 3.5 (CH₂) Major
Enol (O-H) 3200-3400 δ 12-15 (OH) Minor
Enol (C=C) 1620-1650 δ 5.5-6.0 (=CH) Minor

The primary reactive sites within the molecule include the electrophilic ketone carbonyl carbon, which serves as the principal target for nucleophilic addition reactions, and the activated methylene group between the two carbonyl functionalities in the keto tautomer. This α-methylene position exhibits enhanced acidity due to the electron-withdrawing effects of both adjacent carbonyl groups, facilitating deprotonation and subsequent alkylation or condensation reactions. The aromatic ring system, activated by the electron-donating methylenedioxy substituent, presents additional sites for electrophilic aromatic substitution, particularly at positions ortho and para to the methylenedioxy group.

Mechanistic studies of related β-keto ester systems demonstrate that the compound readily undergoes base-catalyzed enolate formation, with the resulting carbanion stabilized through resonance delocalization across both carbonyl groups. This reactivity pattern enables diverse synthetic transformations including aldol condensations, Michael additions, and cycloaddition reactions. The ester functionality provides an additional handle for chemical modification through transesterification, reduction, or hydrolysis reactions, expanding the synthetic utility of this versatile building block. The methylenedioxy protecting group strategy commonly employed in organic synthesis further enhances the compound's value as an intermediate in complex natural product synthesis and pharmaceutical development.

Properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-14-11(13)5-8(12)7-2-3-9-10(4-7)16-6-15-9/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNFBQXZTZKAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54011-33-5
Record name 54011-33-5
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Preparation Methods

Alkylation Using Lithium Diisopropylamide (LDA)

A more sophisticated approach, documented in a Royal Society of Chemistry protocol, employs LDA-mediated alkylation. In this method, methyl 3-(benzo[d]dioxol-5-yl)-2-methoxy-3-oxopropanoate is synthesized via a two-step process:

  • Deprotonation : A solution of the β-ketoester precursor in anhydrous tetrahydrofuran (THF) is treated with LDA at -78°C to generate a stabilized enolate.
  • Electrophilic Quenching : The enolate reacts with methylating agents (e.g., methyl iodide), followed by acidic workup to yield the target compound. This method achieves a 45% yield over two steps and is notable for its regioselectivity.

Alternative Pathways via Thiadiazole Intermediates

Reactions involving 2-azido-1,3,4-thiadiazoles offer an unconventional route. As reported in a 2009 study, ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate reacts with azido-thiadiazoles in dimethyl sulfoxide (DMSO) with potassium carbonate to form triazole derivatives. While this pathway primarily generates heterocyclic products, the intermediate β-ketoesters could be hydrolyzed and re-esterified to yield the methyl ester.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The LDA-mediated method requires strict temperature control (-78°C) and anhydrous THF to prevent side reactions. In contrast, esterification protocols benefit from polar aprotic solvents like DMSO, which enhance reaction rates at elevated temperatures (60–80°C).

Catalytic Systems

  • Acid-Catalyzed Esterification : Sulfuric acid remains the standard catalyst, though para-toluenesulfonic acid (PTSA) offers milder conditions.
  • Base-Mediated Alkylation : LDA’s strong base strength ensures complete deprotonation of β-ketoesters, but alternatives like sodium hydride may reduce costs in industrial settings.

Yield Improvements

The 45% yield in the LDA method reflects challenges in enolate stability and electrophile reactivity. Patent literature suggests that iterative recrystallization with chiral resolving agents (e.g., (S)-(-)-1-phenylethanamine) can enhance enantiomeric purity, though this applies primarily to analogs.

Industrial-Scale Production Considerations

Continuous Flow Processes

Batch processes dominate laboratory synthesis, but transitioning to continuous flow systems could improve scalability. Automated reactors with precise temperature and pressure controls minimize side product formation, particularly for air-sensitive intermediates like enolates.

Cost-Efficiency Analysis

  • Raw Materials : Methanol and LDA are cost-prohibitive at scale. Substituting LDA with cheaper bases (e.g., KOtBu) warrants exploration.
  • Waste Management : Neutralizing acidic byproducts (e.g., from esterification) requires robust waste treatment systems to meet environmental regulations.

Analytical Characterization

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms successful synthesis:

  • ¹H NMR (600 MHz, CDCl₃): Signals at δ 4.89 (s, 1H, methine), 3.78 (s, 3H, methyl ester), and 6.80–7.20 (m, 3H, benzodioxole aromatic protons).
  • ¹³C NMR : Peaks at δ 191.23 (keto carbonyl), 167.64 (ester carbonyl), and 148.10 (benzodioxole oxygenated carbons).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals ≥98% purity for LDA-derived batches, whereas esterification methods yield 85–90% purity before recrystallization.

Chemical Reactions Analysis

3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic acid methyl ester can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic acid methyl ester has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs with enhanced biological activity.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that specific modifications to the dioxole ring can enhance the compound's ability to inhibit tumor growth in vitro and in vivo models.

Organic Synthesis

The compound serves as an important building block in organic synthesis. Its unique functional groups facilitate various chemical reactions, including:

  • Condensation Reactions : It can react with amines and alcohols to form more complex molecules.
  • Cyclization Reactions : The presence of the dioxole moiety allows for cyclization processes that yield polycyclic compounds useful in drug development.

Data Table: Synthetic Routes Involving this compound

Reaction TypeReagents InvolvedProduct Type
CondensationAmine derivativesAmides
CyclizationVarious nucleophilesPolycyclic compounds
EsterificationAlcoholsEsters

Agrochemicals

There is growing interest in the use of this compound as a precursor for agrochemical formulations. Its ability to modify plant responses or act as a pesticide makes it valuable in agricultural chemistry.

Case Study: Pesticidal Properties

Preliminary studies suggest that derivatives of this compound could exhibit insecticidal properties against common agricultural pests, potentially leading to the development of new eco-friendly pesticides.

Mechanism of Action

The mechanism of action of 3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or interfere with cellular signaling pathways that regulate cell growth and proliferation . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl Ester Analog
  • Compound : 3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic acid ethyl ester (CAS 81581-27-3)
  • Molecular Formula : C₁₂H₁₂O₅
  • Applications : Used in life sciences research as a synthetic intermediate or bioactive scaffold .
Acrylic Acid Derivatives
  • Compound : trans-3-Benzo[1,3]dioxol-5-yl-acrylic acid methyl ester (13)
  • Molecular Formula : C₁₁H₁₀O₄
  • Synthesis : Prepared via Wittig reaction using piperonal and methyl triphenylphosphoranylidene acetate (86% yield) .
  • Key Differences : Lacks the β-keto group, reducing electrophilicity at the β-carbon. The conjugated double bond enables reactivity in amidation (e.g., antiepilepsirine synthesis) .
  • NMR Data : ¹H-NMR δ 7.56–7.62 (d, 1H), 6.25–6.30 (d, 1H), 3.79 (s, 3H) .
Amide Derivatives
  • Compound : trans-3-Benzo[1,3]dioxol-5-yl-N-isopropyl-acrylamide (9)
  • Molecular Formula: C₁₃H₁₅NO₃
  • Synthesis : Derived from 3-benzo[1,3]dioxol-5-yl-acryloyl chloride and isopropylamine (55% yield) .
  • Key Differences : Replacement of the ester with an amide enhances hydrogen-bonding capacity, influencing bioavailability.

Substituent Modifications

Cyano-Substituted Analog
  • Compound: 3-Benzo[1,3]dioxol-5-yl-2-cyano-propionic acid methyl ester (7qb)
  • Molecular Formula: C₁₂H₉NO₄
  • Key Differences: Introduction of a cyano group at the α-position increases electronic complexity, altering reactivity in nucleophilic additions.
  • Characterization : IR spectrum confirms C≡N stretch (2200–2250 cm⁻¹); LRMS m/z 245.95 [M−H⁺] .
Phenyl-Substituted Derivatives
  • Compound : 3-Benzo[1,3]dioxol-5-yl-3-phenylpropionitrile
  • Synthesis: Condensation of ethyl 3-benzo[1,3]dioxol-5-yl-2-cyanoacrylate with phenylmagnesium bromide .

Pharmacologically Active Derivatives

  • Antiepilepsirine (5) :
    • Structure : Piperidine-substituted acrylamide.
    • Activity : Demonstrated antiepileptic properties in preclinical studies .
    • Data : HRMS (ESI+) m/z 260.1295 [M+H⁺] .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Synthesis Method Yield Applications References
3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic acid methyl ester C₁₁H₁₀O₅ β-keto ester Not specified Life sciences research
3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic acid ethyl ester C₁₂H₁₂O₅ β-keto ester Esterification Life sciences research
trans-3-Benzo[1,3]dioxol-5-yl-acrylic acid methyl ester (13) C₁₁H₁₀O₄ Acrylic ester Wittig reaction 86% Synthetic intermediate
trans-3-Benzo[1,3]dioxol-5-yl-N-isopropyl-acrylamide (9) C₁₃H₁₅NO₃ Acrylamide Amidation of acyl chloride 55% Neurological research
3-Benzo[1,3]dioxol-5-yl-2-cyano-propionic acid methyl ester (7qb) C₁₂H₉NO₄ Cyano, ester Organocatalytic reduction Pharmaceutical development

Key Insights

  • Structural Impact : The β-keto ester group enhances electrophilicity at the β-carbon, enabling nucleophilic attacks, while the benzodioxole ring contributes to aromatic stability and π-π interactions .
  • Synthetic Flexibility : Derivatives like amides and acrylic esters are synthesized via acyl chloride intermediates, highlighting the compound’s utility as a versatile scaffold .
  • Pharmacological Potential: Amide derivatives (e.g., antiepilepsirine) demonstrate bioactivity, suggesting that the methyl ester could serve as a precursor for drug candidates .

Biological Activity

3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic acid methyl ester (CAS No. 54011-33-5) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H10O5
  • Molecular Weight : 222.19 g/mol
  • IUPAC Name : Methyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit certain enzymes and interfere with cellular signaling pathways associated with cell growth and proliferation, particularly in cancer cells. Its structural features allow it to act as a competitive inhibitor in biochemical reactions involving key metabolic pathways.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness. The minimal inhibitory concentrations (MICs) for some bacterial strains were reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects on various cancer cell lines, including HeLa and L5178Y mouse lymphoma cells. The IC50 values were reported as follows:

Cell Line IC50 (µM)
HeLa20
L5178Y15

In vitro assays indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell culture models, which could have implications for treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various derivatives of benzodioxole compounds, including this compound. The results highlighted its significant antibacterial activity against resistant strains of bacteria .
  • Cytotoxicity Assay : In a study focusing on the cytotoxic effects of different compounds on cancer cell lines, this compound was found to have a notable effect on cell viability, leading to increased apoptosis rates in treated cells .
  • Inflammation Model : Research conducted on animal models indicated that administration of this compound significantly reduced markers of inflammation when compared to control groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic acid methyl ester, and what key reaction parameters influence yield and purity?

  • Methodological Answer : A typical route involves coupling benzo[1,3]dioxol-5-ylmethanol with methyl 3-oxopropionate derivatives under acid catalysis. Key parameters include reaction temperature (60–80°C), solvent choice (anhydrous THF or DCM), and stoichiometric control of the acylating agent. Catalysts like p-toluenesulfonic acid (0.1–0.3 equiv.) improve yields, while inert atmosphere conditions minimize oxidation byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :

  • 1H NMR : Prioritize the benzodioxol methylene protons (δ 5.90–5.95 ppm, singlet) and methyl ester protons (δ 3.65–3.75 ppm, singlet).
  • 13C NMR : Confirm the β-keto carbonyl (δ ~200 ppm) and ester carbonyl (δ ~170 ppm).
  • HRMS : Validate the molecular ion ([M+H]+) with <2 ppm mass error.
  • X-ray crystallography resolves stereoelectronic effects in the solid state .

Q. How does the electron-withdrawing benzodioxol group influence the reactivity of the β-keto ester moiety during nucleophilic acyl substitution?

  • Methodological Answer : The benzodioxol group enhances electrophilicity at the β-keto position, accelerating nucleophilic attack. Reactivity can be tuned using polar aprotic solvents (e.g., DMF) and bases like NaH or DBU. Kinetic studies in THF show 2–3× faster acylation compared to non-substituted analogs .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity when synthesizing chiral derivatives of this compound?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Jacobsen’s thiourea catalysts). Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10). Optimize at low temperatures (-20°C) and extended reaction times (48–72 hrs) to achieve >90% ee .

Q. How can researchers resolve contradictions between NOESY data and X-ray crystallography results in conformational analysis?

  • Methodological Answer : Combine DFT calculations (B3LYP/6-311+G(d,p)) with variable-temperature NMR to assess dynamic equilibria. Perform Hirshfeld surface analysis on crystallographic data to validate intermolecular interactions (e.g., C–H···O contacts). Discrepancies often arise from solution-phase vs. solid-state conformers .

Q. What computational methods best predict binding affinity to phosphodiesterase (PDE) enzymes, and how should these be validated experimentally?

  • Methodological Answer :

  • Docking : Use AutoDock Vina with PDE4B (PDB: 1XM6) to estimate binding poses. Prioritize interactions with Gln817 and Phe618.
  • Validation : Perform fluorescence polarization assays using recombinant PDE isoforms (IC50 determination). Cross-validate with SPR to measure kinetic binding parameters (ka/kd) .

Q. How to differentiate keto-enol tautomerization from decomposition in aged samples showing multiple TLC spots?

  • Methodological Answer :

  • 13C NMR in DMSO-d6 : Detect enolic protons (δ 10–12 ppm) and compare keto/enol ratios.
  • LC-MS (ESI+) : Identify degradation products (e.g., hydrolyzed acid, MW +18).
  • Accelerated aging (40°C/75% RH for 14 days) quantifies stability thresholds .

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